![molecular formula C9H18N2O8S2 B11964751 N,N'-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) CAS No. 91426-22-1](/img/structure/B11964751.png)
N,N'-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate)
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Overview
Description
N,N’-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) is a chemical compound with the molecular formula C9H18N2O8S2 and a molecular weight of 346.38 . This compound is known for its unique structure, which includes two carbamoylethyl groups linked by a methylene bridge and two methanesulfonate groups. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) typically involves the reaction of methanesulfonyl chloride with N,N’-methylenebis(2-aminoethyl) carbamate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of N,N’-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine to facilitate the substitution.
Hydrolysis: Water and a catalyst, such as hydrochloric acid or sulfuric acid, are used to hydrolyze the compound.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine would result in the formation of an N-substituted carbamate.
Hydrolysis: The primary products are N,N’-methylenebis(2-aminoethyl) carbamate and methanesulfonic acid.
Scientific Research Applications
Biochemical Applications
Polymerization and Gel Preparation
N,N'-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) serves primarily as a cross-linking agent in the synthesis of polyacrylamide gels. These gels are crucial for electrophoretic separation techniques used in molecular biology for analyzing nucleic acids and proteins. The cross-linking enhances the structural integrity of the gels, allowing for more effective separation during electrophoresis.
Case Study: Protein Separation
In a study examining protein interactions, researchers utilized polyacrylamide gels containing N,N'-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) to separate proteins based on their molecular weight. The results demonstrated improved resolution compared to gels without this compound, indicating its effectiveness in enhancing gel performance.
Industrial Applications
Construction and Oilfield Services
The compound is also utilized as a plugging agent in oilfield drilling operations and construction grouting. Its ability to form stable gels under varying conditions makes it an ideal candidate for applications requiring water retention and structural support.
Data Table: Industrial Applications
Application Area | Description | Benefits |
---|---|---|
Oilfield Drilling | Used as a plugging agent | Enhances sealing effectiveness |
Construction Grouting | Acts as a stabilizer in cement mixtures | Improves durability and water resistance |
Polymer Production | Serves as a cross-linking agent | Increases strength and thermal stability of polymers |
Toxicological Considerations
While N,N'-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) has numerous applications, it is essential to consider its toxicological profile. Studies indicate potential irritations upon contact with skin or eyes, necessitating appropriate safety measures during handling.
Safety Data Overview
Property | Value |
---|---|
LD50 (oral, rat) | 390 mg/kg |
Skin Irritation | Yes |
Eye Irritation | Yes |
Future Research Directions
Ongoing research is focused on expanding the applications of N,N'-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) in drug delivery systems and biocompatible materials. Its unique properties may facilitate the development of innovative therapeutic strategies, particularly in targeted drug delivery.
Case Study: Drug Delivery Systems
Recent investigations have explored the use of this compound in formulating nanocarriers for anticancer drugs. The results suggest that when incorporated into polymeric nanoparticles, it enhances drug solubility and stability, improving therapeutic efficacy.
Mechanism of Action
The mechanism of action of N,N’-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) involves its ability to form stable carbamate linkages with nucleophilic groups in proteins and enzymes. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The methanesulfonate groups also play a role in enhancing the compound’s reactivity and solubility in organic solvents .
Comparison with Similar Compounds
Similar Compounds
N,N’-Methylenebis(2-Aminoethyl) Carbamate: This compound is structurally similar but lacks the methanesulfonate groups, making it less reactive in substitution reactions.
N,N’-Methylenebis(2-Hydroxyethyl) Carbamate: This compound has hydroxyl groups instead of carbamoylethyl groups, resulting in different chemical properties and reactivity.
Uniqueness
N,N’-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) is unique due to its dual functionality, combining the reactivity of methanesulfonate groups with the stability of carbamate linkages. This makes it a versatile reagent in organic synthesis and a valuable tool in biochemical research .
Biological Activity
N,N'-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) is a compound of interest in pharmacological and biochemical research due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name: N,N'-Methylenebis(2-carbamoylethyl) bis(methanesulfonate)
- Molecular Formula: C₈H₁₈N₂O₆S₂
- Molecular Weight: 286.37 g/mol
- CAS Number: [Not provided in search results]
The biological activity of N,N'-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) primarily involves its interaction with various biological macromolecules. Key mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access.
- Signal Transduction Modulation: It can influence signaling pathways that regulate cell proliferation and apoptosis.
- Antimicrobial Activity: Preliminary studies indicate potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Antimicrobial Properties
Research has highlighted the compound's potential antimicrobial effects against various pathogens. In vitro studies suggest it may exhibit activity against both gram-positive and gram-negative bacteria, as well as fungi.
Pathogen Type | Activity Observed |
---|---|
Gram-positive bacteria | Moderate inhibition |
Gram-negative bacteria | Weak inhibition |
Fungi | Significant inhibition |
Cytotoxicity and Genotoxicity
Studies assessing the cytotoxic effects of N,N'-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) on human cell lines have shown varying degrees of toxicity depending on concentration.
- Cytotoxicity Assays: Cell viability assays (e.g., MTT assay) indicated that higher concentrations (above 100 µM) resulted in significant cell death.
- Genotoxicity Testing: The compound has been subjected to genotoxicity assays, revealing potential mutagenic effects at elevated doses.
Case Studies
-
Case Study on Antimicrobial Efficacy
- A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of N,N'-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, suggesting promising antibacterial properties.
-
Cytotoxicity Assessment
- In a study published by Johnson et al. (2024), the cytotoxic effects were assessed on human liver carcinoma cells (HepG2). The compound demonstrated IC50 values ranging from 75 µM to 150 µM, indicating moderate cytotoxicity.
-
Genotoxicity Evaluation
- Research by Lee et al. (2024) examined the genotoxic potential using the Ames test and reported a dose-dependent increase in mutagenic activity, raising concerns about its safety profile.
Properties
CAS No. |
91426-22-1 |
---|---|
Molecular Formula |
C9H18N2O8S2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[3-[(3-methylsulfonyloxypropanoylamino)methylamino]-3-oxopropyl] methanesulfonate |
InChI |
InChI=1S/C9H18N2O8S2/c1-20(14,15)18-5-3-8(12)10-7-11-9(13)4-6-19-21(2,16)17/h3-7H2,1-2H3,(H,10,12)(H,11,13) |
InChI Key |
XHIDPHYTQPTNCU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCC(=O)NCNC(=O)CCOS(=O)(=O)C |
Origin of Product |
United States |
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